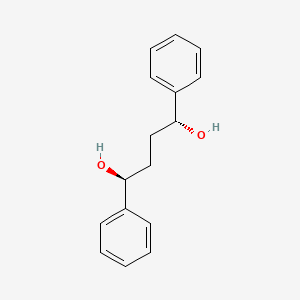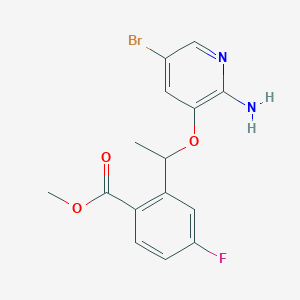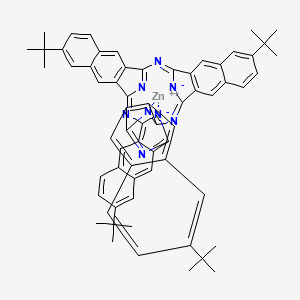
4-(methoxymethyl)-2-methyl-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-2-methyl-5-phenyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound features a methoxymethyl group at position 4, a methyl group at position 2, and a phenyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-2-methyl-5-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-(methoxymethyl)benzaldehyde and 2-methyl-1,2-diaminobenzene in the presence of an acid catalyst can yield the desired imidazole compound. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often utilizes continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxymethyl)-2-methyl-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(formylmethyl)-2-methyl-5-phenyl-1H-imidazole or 4-(carboxymethyl)-2-methyl-5-phenyl-1H-imidazole.
Reduction: Formation of 4-(methoxymethyl)-2-methyl-5-phenyl-1,2-dihydroimidazole.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)-2-methyl-5-phenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(methoxymethyl)-2-methyl-5-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methoxymethyl)-1H-imidazole
- 4-(Methoxymethyl)-1H-pyrrole
- 2-Methyl-5-phenyl-1H-imidazole
Uniqueness
4-(Methoxymethyl)-2-methyl-5-phenyl-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring. The presence of the methoxymethyl group at position 4 and the phenyl group at position 5 imparts distinct chemical and biological properties compared to other similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall functionality in various applications .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
5-(methoxymethyl)-2-methyl-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C12H14N2O/c1-9-13-11(8-15-2)12(14-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,13,14) |
Clave InChI |
GFCULRXMZUKQCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1)COC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


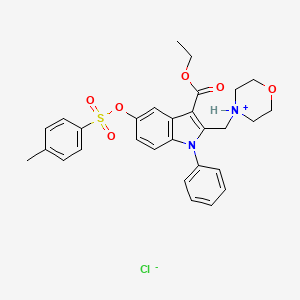

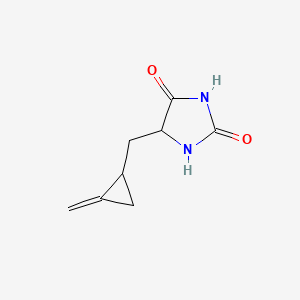

![N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide](/img/structure/B12815398.png)
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815403.png)

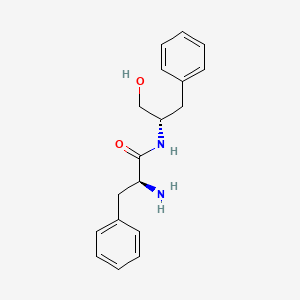
![Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B12815410.png)
![3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12815413.png)
![N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)
